

A Comparative Analysis of DYRK1A Inhibitors: Dyrk1A-IN-5 vs. Leucettine L41

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Compound of Interest

Compound Name: *Dyrk1A-IN-5*

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For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and experimental validation of two prominent DYRK1A inhibitors.

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target for a range of debilitating conditions, including neurodegenerative diseases like Alzheimer's and Down syndrome, as well as certain cancers. The development of potent and selective inhibitors of DYRK1A is a key focus of ongoing research. This guide provides a detailed comparative analysis of two such inhibitors: **Dyrk1A-IN-5** and Leucettine L41, presenting key performance data, experimental methodologies, and visual representations of their biological context and evaluation.

At a Glance: Key Performance Indicators

To facilitate a direct comparison of **Dyrk1A-IN-5** and Leucettine L41, the following tables summarize their reported inhibitory activities against DYRK1A and a panel of other kinases. This data provides insight into the potency and selectivity of each compound.

Inhibitor	Target Kinase	IC50 (nM)	Reference
Dyrk1A-IN-5	DYRK1A	6	[1]
DYRK1B	600	[2]	
CLK1	500	[2]	
DYRK2	>10,000	[2]	
Leucettine L41	DYRK1A	40	[3] [4]
DYRK2	35	[3] [4]	
CLK1	15	[3] [4]	
CLK3	4,500	[3] [4]	
GSK-3 α/β	130	[3] [4]	

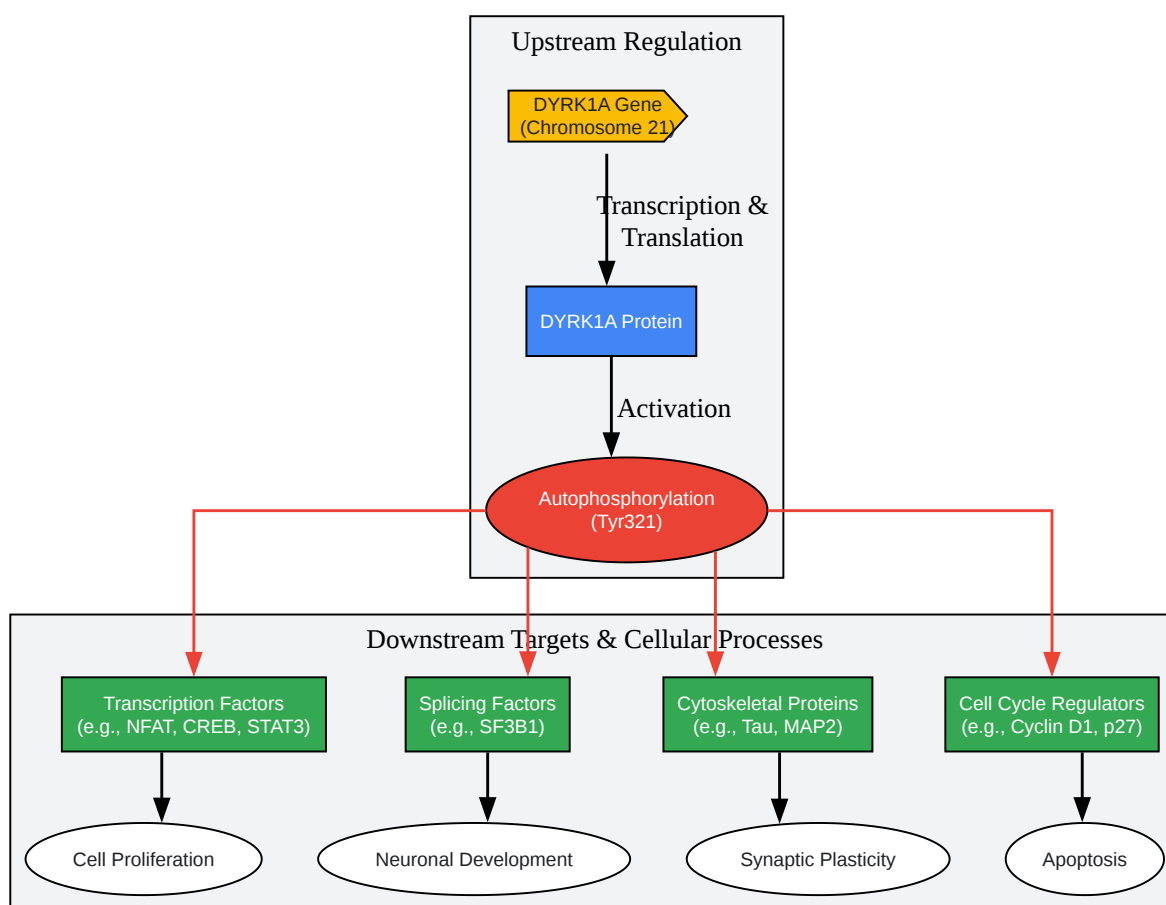
Table 1: In Vitro Kinase Inhibition Profile. This table presents the half-maximal inhibitory concentration (IC50) values of **Dyrk1A-IN-5** and Leucettine L41 against DYRK1A and other related kinases. Lower IC50 values indicate higher potency.

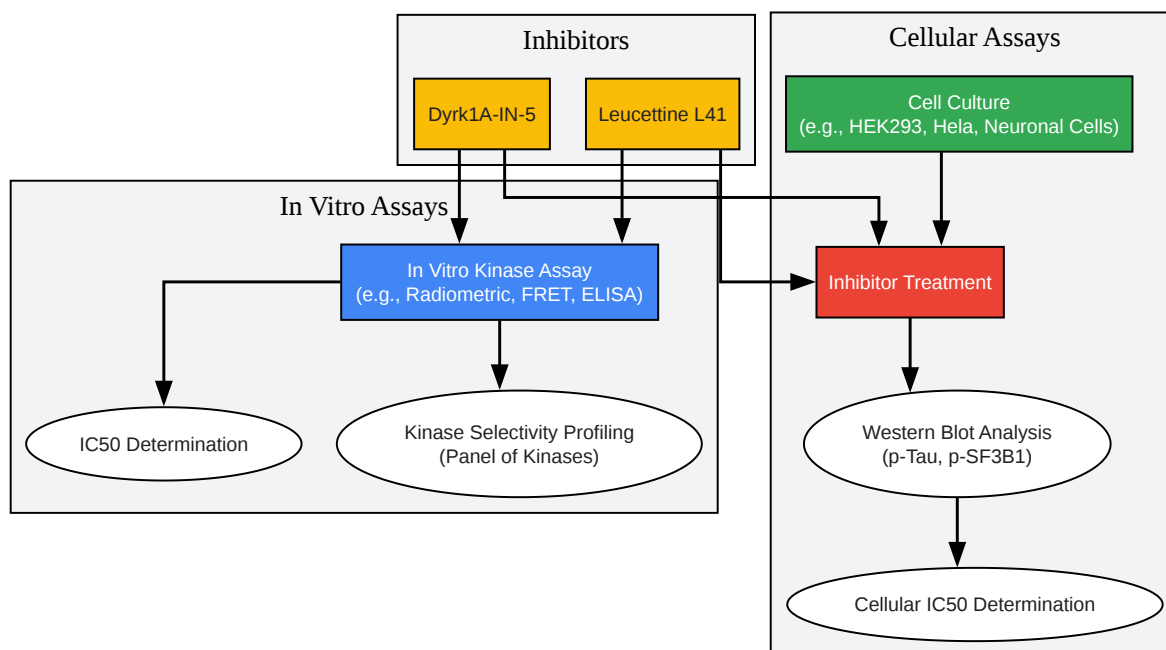
Inhibitor	Cell Line	Assay	Target Phosphorylation Site	IC50 (μ M)	Reference
Dyrk1A-IN-5	Hela	SF3B1 Phosphorylation	Thr434	0.5	[2]
HEK293	Tau Phosphorylation	Thr212	2.1	[2]	
Leucettine L41	HT22	Endogenous DYRK1A activity	-	~10 (effective concentration)	[3] [5]

Table 2: Cellular Activity of **Dyrk1A-IN-5** and Leucettine L41. This table summarizes the cellular potency of the inhibitors in reducing the phosphorylation of known DYRK1A substrates.

Understanding the Mechanism: The DYRK1A Signaling Pathway

DYRK1A is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. Its dysregulation is implicated in several pathologies. The following diagram illustrates a simplified overview of the DYRK1A signaling pathway, highlighting some of its key downstream targets.





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Phone: (601) 213-4426

Email: info@benchchem.com